molecular formula C22H19N3O4 B2777175 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid CAS No. 2137822-35-4

7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid

Cat. No.: B2777175
CAS No.: 2137822-35-4
M. Wt: 389.411
InChI Key: YURWDSRDSZICNI-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxylic acid derivative featuring an imidazo[1,5-a]pyrazine core modified with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the 7-position. The Fmoc group is commonly employed in peptide synthesis to protect amines, while the carboxylic acid moiety enables further functionalization via amide coupling. Its structural complexity and bifunctional nature make it valuable in medicinal chemistry and drug development, particularly as a building block for kinase inhibitors or proteolysis-targeting chimeras (PROTACs) .

Properties

IUPAC Name

7-(9H-fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c26-21(27)20-19-11-24(9-10-25(19)13-23-20)22(28)29-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURWDSRDSZICNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC(=C2CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group with the Fmoc group, followed by cyclization reactions to form the imidazo[1,5-a]pyrazine core. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of Fmoc protection and deprotection, as well as the cyclization reactions required to form the final product. The use of high-throughput techniques and stringent quality control measures ensures the consistency and reliability of the compound produced .

Chemical Reactions Analysis

Types of Reactions

7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, the compound can be used to study enzyme-substrate interactions and protein-ligand binding. The Fmoc group serves as a protective group, allowing for the selective modification of specific amino acids in peptides and proteins .

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators .

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and advanced materials .

Mechanism of Action

The mechanism of action of 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be selectively removed under basic conditions, revealing reactive sites that can participate in further chemical reactions. The imidazo[1,5-a]pyrazine core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fmoc-Protected Carboxylic Acids

The following compounds share the Fmoc-protected carboxylic acid motif but differ in core heterocycles or substituents:

Compound Name Core Structure Substituents/Modifications Key Similarities/Differences Reference
4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid Piperazine Carboxylic acid at position 2 Similar Fmoc protection; distinct six-membered piperazine ring vs. fused imidazo-pyrazine
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid Piperazine Stereospecific substitution at position 1 Chiral center introduces stereochemical variability absent in the target compound
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(prop-2-yn-1-yl)amino)acetic acid Acetic acid derivative Propargyl group on nitrogen Linear structure vs. heterocyclic core; propargyl group enables click chemistry applications
Methyl 2-((7-((4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)amino)imidazo[1,2-a]pyrimidin-5-yl)amino)benzoate Imidazo[1,2-a]pyrimidine Methyl ester and aryl substituents Shared Fmoc group but differing heterocycle (pyrimidine vs. pyrazine) and ester functionality

Key Observations :

  • The Fmoc group enhances solubility in organic solvents, facilitating purification via standard chromatographic methods .
  • The imidazo-pyrazine core in the target compound provides a rigid scaffold for protein binding, whereas piperazine derivatives offer conformational flexibility .

Key Observations :

  • Methyl or ethyl esters of carboxylic acids (e.g., in antidiabetic derivatives) enhance oral bioavailability compared to free acids .
  • Fluorine substituents (e.g., in antibacterial analogues) improve membrane permeability and target binding .

Biological Activity

7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid (CAS Number: 2137457-64-6) is a synthetic compound that belongs to the class of imidazo[1,5-a]pyrazines. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C21H18N4O4
  • Molecular Weight : 390.4 g/mol
  • Chemical Structure : The structure includes a pyrazine core with a carboxylic acid group and a fluorenylmethoxycarbonyl (Fmoc) protecting group.

Anticancer Activity

Research indicates that compounds within the imidazo[1,5-a]pyrazine class exhibit significant anticancer properties. Studies have shown that derivatives of imidazo[1,5-a]pyrazines can induce apoptosis in various cancer cell lines. For instance:

  • A study demonstrated that similar compounds effectively inhibited cell proliferation in breast cancer cell lines MCF-7 and MDA-MB-231. The combination of these compounds with doxorubicin showed a synergistic effect, enhancing cytotoxicity significantly compared to doxorubicin alone .

Antimicrobial Activity

The antimicrobial properties of imidazo[1,5-a]pyrazines have been explored in various studies:

  • One study reported that pyrazole derivatives exhibited notable antifungal activity against several phytopathogenic fungi. The compound's effectiveness was measured using the mycelium growth inhibition method, revealing significant antifungal activity with EC50 values comparable to commercial fungicides like carbendazol .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in both cancer cells and certain pathogens like Plasmodium falciparum. This inhibition leads to reduced proliferation of these cells .

Case Studies

StudyFindings
Umesha et al. (2009)Investigated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines; found significant synergistic effects when combined with doxorubicin.
Research on Pyrazole CarboxamidesReported notable antifungal activity against various fungi with specific EC50 values indicating effectiveness compared to standard treatments .

Q & A

Q. Basic

  • Flash Chromatography : Ideal for preliminary purification using silica gel and gradients of DCM/MeOH or ethyl acetate/hexane .
  • Reverse-Phase HPLC : For final polishing, employ C18 columns with acetonitrile/water (0.1% TFA) gradients. This resolves closely related impurities (e.g., de-Fmoc byproducts) .
  • Recrystallization : Use solvents like THF/hexane for crystalline derivatives, ensuring >95% purity (verified by NMR and LC-MS) .

How should researchers handle and store this compound to maintain stability?

Q. Basic

  • Storage : Store at –20°C in airtight, light-protected vials under nitrogen. Desiccate to prevent hydrolysis .
  • Handling : Use gloves, lab coats, and fume hoods due to acute toxicity (oral, dermal Category 4) and respiratory irritation risks . Avoid contact with strong acids/bases, which degrade the Fmoc group .

How can coupling reaction yields be optimized for this compound?

Q. Advanced

  • Stoichiometry : Use 1.2–1.5 equivalents of coupling agents (e.g., HATU) relative to the amine .
  • Activation Time : Pre-activate carboxylic acids with HATU/HOAt for 5–10 minutes before adding amines .
  • Monitoring : Track progress via TLC (Rf shift) or inline FTIR to detect carbonyl stretching (1690–1720 cm⁻¹) .
  • Solvent Choice : Anhydrous DMF or DMSO enhances solubility and reduces side reactions .

What analytical techniques confirm structural integrity under varying pH conditions?

Q. Advanced

  • NMR Spectroscopy : ¹H/¹³C NMR detects pH-sensitive protons (e.g., carboxylic acid at δ 12–13 ppm) and Fmoc aromatic signals (δ 7.2–7.8 ppm). Compare with reference spectra .
  • LC-MS/MS : Monitor degradation (e.g., Fmoc cleavage at pH >9) using a Q-TOF mass spectrometer in negative ion mode .
  • Stability Studies : Incubate samples in buffers (pH 3–10) at 25–40°C; quantify degradation via HPLC area-under-curve (AUC) analysis .

How does the Fmoc group influence reactivity in peptide synthesis applications?

Advanced
The Fmoc group is base-labile (removed with 20% piperidine in DMF), enabling orthogonal deprotection in solid-phase peptide synthesis (SPPS). Its steric bulk can slow coupling kinetics but improves regioselectivity. Comparative studies show Fmoc derivatives reduce racemization vs. Boc-protected analogs .

What byproducts arise during Fmoc deprotection, and how are they mitigated?

Q. Advanced

  • Common Byproducts :
    • Diethylamine adducts: From incomplete piperidine removal.
    • Fluorenyl side products: Due to overexposure to base (>30 minutes) .
  • Mitigation :
    • Use fresh piperidine/DMF (20% v/v) with ≤10-minute deprotection cycles.
    • Rinse resin with DMF (5x) post-deprotection .
    • Analyze by LC-MS; employ scavengers (e.g., thiophenol) for reactive intermediates .

How do structural modifications (e.g., fluorination) impact bioactivity?

Advanced
Fluorination at the pyrazine ring (e.g., 7-fluoro analogs) enhances metabolic stability and membrane permeability. In vitro assays show fluorinated derivatives exhibit 2–3x higher potency in kinase inhibition assays vs. non-fluorinated counterparts. Molecular docking suggests fluorine’s electronegativity improves target binding (e.g., ATP-binding pockets) .

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